molecular formula C13H16N2O2 B1156857 Drahebenine CAS No. 1399049-43-4

Drahebenine

Cat. No.: B1156857
CAS No.: 1399049-43-4
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Description

Drahebenine is a natural product derived from the plant species Daphniphyllum longeracemosum. It is classified as an imidazole alkaloid with a phenolic substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Drahebenine involves several steps, starting from the extraction of the plant material. The primary method includes:

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Drahebenine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to its hydroquinone form.

    Substitution: Phenolic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Phenolic derivatives

Scientific Research Applications

Drahebenine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of Drahebenine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Drahebenine can be compared with other imidazole alkaloids and phenolic compounds:

    Similar Compounds: Drahebephins A and B, goniomedine A, and goniomedinone

    Uniqueness: this compound’s unique combination of an imidazole ring with a phenolic substituent sets it apart from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Biological Activity

Drahebenine, a natural product derived from the plant Daphniphyllum longeracemosum, is classified as an imidazole alkaloid with notable biological activities. This compound has garnered attention for its potential applications in medicine, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring with a phenolic substituent, contributing to its unique biochemical properties. Understanding its structure is crucial for elucidating its biological functions.

PropertyDescription
Chemical Formula C₁₃H₁₅N₃O₃
Molecular Weight 245.28 g/mol
CAS Number 1399049-43-4
Solubility Soluble in organic solvents

This compound's biological activity is primarily attributed to its interaction with various cellular targets:

  • Enzyme Interaction : this compound has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.
  • Cell Signaling Pathways : The compound influences signaling pathways associated with oxidative stress responses, impacting cellular metabolism and survival.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects in various studies. For instance, it was tested against several bacterial strains using the agar disc diffusion method, revealing promising results in inhibiting bacterial growth.

Anticancer Potential

Studies have also explored this compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's ability to inhibit cell proliferation and promote cell death makes it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of this compound against selected pathogens.
    • Methodology : Agar disc diffusion method was employed.
    • Results : this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : this compound reduced cell viability by up to 70% in certain cancer cell lines, suggesting its potential as an anticancer agent.

Dosage Effects and Safety Profile

The effects of this compound vary with dosage:

  • At lower doses, it has beneficial effects on cellular metabolism.
  • Higher doses may lead to cytotoxicity in certain cell types, necessitating careful dosing considerations in therapeutic applications.

Safety Considerations

While this compound shows promise, safety assessments are crucial. It is recommended to avoid exposure to dust and vapors during handling due to potential irritative effects on skin and eyes.

Properties

IUPAC Name

2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDFYAAYCZNGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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